7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the thiazole ring: This step may involve the use of thiazole derivatives and suitable coupling reactions.
Functionalization with the chloro and prop-2-en-1-yloxy groups: These steps often require specific reagents and conditions to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole and chromeno[2,3-c]pyrrole moieties.
Reduction: Reduction reactions can modify the functional groups, such as reducing the chloro group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the chloro and prop-2-en-1-yloxy positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(methoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The unique structural features of 7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, such as the prop-2-en-1-yloxy group, contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C24H17ClN2O4S |
---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17ClN2O4S/c1-3-9-30-16-6-4-5-14(10-16)20-19-21(28)17-11-15(25)7-8-18(17)31-22(19)23(29)27(20)24-26-13(2)12-32-24/h3-8,10-12,20H,1,9H2,2H3 |
InChI Key |
WVUHSHZGLQWMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OCC=C |
Origin of Product |
United States |
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